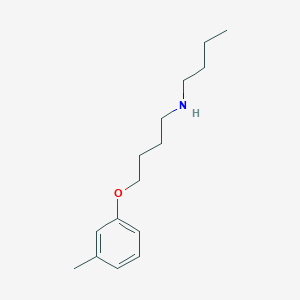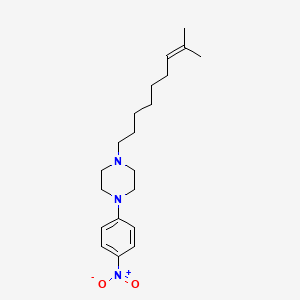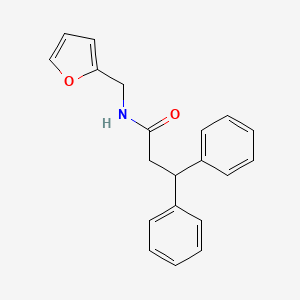
N-butyl-4-(3-methylphenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(3-methylphenoxy)-1-butanamine, also known as Bupropion, is a chemical compound that is widely used in scientific research. It is a substituted cathinone and belongs to the class of phenethylamines. Bupropion is used as a research tool to study the mechanisms of action and the physiological effects of cathinones.
Mechanism of Action
N-butyl-4-(3-methylphenoxy)-1-butanamine acts as a dopamine and norepinephrine reuptake inhibitor. It inhibits the reuptake of these neurotransmitters in the brain, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in an increase in dopamine and norepinephrine signaling, leading to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in rodents. It also produces an increase in dopamine and norepinephrine levels in the brain, leading to increased reward-seeking behavior. This compound has also been shown to produce an antidepressant effect in animal models of depression. It has been suggested that the antidepressant effect of this compound is due to its ability to increase dopamine and norepinephrine signaling in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-butyl-4-(3-methylphenoxy)-1-butanamine in lab experiments is its ability to cross the blood-brain barrier. This allows it to produce its physiological effects in the brain, making it a useful tool for studying the central nervous system. However, one of the limitations of using this compound is its potential for abuse. This compound is a cathinone derivative and has been shown to produce rewarding effects in animal models. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are several future directions for research on N-butyl-4-(3-methylphenoxy)-1-butanamine. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin system. Another direction is to develop new cathinone derivatives based on the structure-activity relationships of this compound. Finally, research could be conducted to investigate the potential therapeutic uses of this compound in treating psychiatric disorders, such as depression and addiction.
Conclusion:
This compound is a useful tool for studying the mechanisms of action and the physiological effects of cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor and has been shown to produce locomotor activity, reward-seeking behavior, and antidepressant effects in animal models. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
N-butyl-4-(3-methylphenoxy)-1-butanamine can be synthesized using various methods. One of the most common methods is the reductive amination of 3'-methyl-2'-nitropropiophenone with n-butylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
N-butyl-4-(3-methylphenoxy)-1-butanamine is widely used in scientific research to study the mechanisms of action and the physiological effects of cathinones. It is used as a research tool to investigate the effects of cathinones on the central nervous system. This compound is also used to study the structure-activity relationships of cathinones and to develop new cathinone derivatives with improved pharmacological properties.
properties
IUPAC Name |
N-butyl-4-(3-methylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-4-10-16-11-5-6-12-17-15-9-7-8-14(2)13-15/h7-9,13,16H,3-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVPAXZBFGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4970921.png)
![dimethyl 2-[(mesitylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4970926.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)
![2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)
